molecular formula C21H21NO3 B6420986 N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923175-00-2

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B6420986
CAS No.: 923175-00-2
M. Wt: 335.4 g/mol
InChI Key: WKZNDIGFNBVLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic propanamide derivative featuring a furan ring substituted with a 4-methylphenyl group and an amide-linked 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-3-5-16(6-4-15)20-13-11-19(25-20)12-14-21(23)22-17-7-9-18(24-2)10-8-17/h3-11,13H,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZNDIGFNBVLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Amide Bond: The final step is the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

  • 4-Methylphenyl vs. Halogenated Phenyl Groups: 3-(5-(4-Bromophenyl)furan-2-yl)-N-(4-methoxyphenyl)propanamide (CAS 853330-79-7, ) replaces the 4-methylphenyl with a bromine atom. 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide (J048-0047, ) substitutes the methyl group with fluorine. Fluorine’s electronegativity enhances metabolic stability and bioavailability in many drug candidates .

Amide Group Modifications

  • 4-Methoxyphenyl vs. Heterocyclic Substituents: N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide (ID 8582-1636, ) replaces the 4-methoxyphenyl with a thiazole ring. Thiazoles are known for hydrogen-bonding interactions, which may enhance target binding affinity . N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide (J048-0024, ) substitutes the 4-methoxyphenyl with a 3-chlorophenyl group. Chlorine’s electron-withdrawing effect could alter electronic distribution and receptor interactions .

Heterocyclic Additions and Bioisosteres

  • Oxadiazole and Tetrazole Derivatives :
    • 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d, ) incorporates an oxadiazole ring linked via a sulfur atom. Oxadiazoles improve metabolic resistance and solubility compared to furans .
    • N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, ) includes a tetrazole ring, a common bioisostere for carboxylic acids, which enhances polarity and aqueous solubility .

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Furan Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-methylphenyl 4-methoxyphenyl C21H21NO3 335.4 Not reported
3-(5-(4-Bromophenyl)furan-2-yl)-N-(4-methoxyphenyl)propanamide 4-bromophenyl 4-methoxyphenyl C20H18BrNO3 408.3 Not reported
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 4-fluorophenyl 5-benzyl-thiazol-2-yl C23H19FN2O2S 406.5 Not reported
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide 4-methylphenyl 1,3-thiazol-2-yl C15H14N4O2S2 362.4 135–136

Key Observations

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) on the amide enhance resonance stabilization, while electron-withdrawing groups (e.g., bromine, chlorine) may improve binding to polar enzyme pockets .
  • Heterocyclic Influence : Thiazole and oxadiazole rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions critical for target engagement .
  • Bioisosteric Replacements : Tetrazole incorporation () highlights strategies to optimize solubility without compromising activity .

Biological Activity

N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C21H23NO3C_{21}H_{23}NO_3, with a molecular weight of approximately 351.42 g/mol. Its structure includes:

  • Methoxy group : Enhances solubility and may influence biological interactions.
  • Furan moiety : Known for its diverse pharmacological properties.
  • Amide functional group : Plays a critical role in the compound's biological activity.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes or receptors. These interactions can lead to alterations in cellular processes, including:

  • Antimicrobial activity : The compound has shown potential against various bacterial strains.
  • Anti-inflammatory effects : It may modulate inflammatory pathways by influencing cytokine production.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, which are summarized in the following table:

Activity Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to reduce pro-inflammatory cytokines such as TNF-α and IL-6.
CytotoxicityLow toxicity levels observed in hemolysis assays.

Case Studies and Research Findings

  • Antimicrobial Studies :
    In vitro evaluations have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects :
    A study involving peripheral blood mononuclear cells (PBMCs) indicated that this compound significantly reduces the production of TNF-α, a key pro-inflammatory cytokine, suggesting its potential use in treating inflammatory conditions .
  • Toxicity Assessment :
    Hemolysis assays conducted on bovine red blood cells revealed low toxicity levels for the compound, supporting its safety profile for further therapeutic exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.